Glucagon receptor antagonist

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucagon receptor antagonists are compounds that inhibit the action of glucagon by blocking its receptor, the glucagon receptor. Glucagon is a hormone produced by the pancreas that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. By inhibiting the glucagon receptor, these antagonists help in managing hyperglycemia, particularly in patients with type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists often involves complex organic reactions. One notable method includes the asymmetric synthesis via Friedel–Crafts alkylation of indole with a chiral α-phenyl benzyl cation. This process involves key steps such as ketone arylation, asymmetric hydrogenation via dynamic kinetic resolution, and anti-selective Friedel–Crafts alkylation .

Industrial Production Methods: Industrial production of glucagon receptor antagonists typically scales up the laboratory synthesis methods. The process involves optimizing reaction conditions to achieve high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Glucagon receptor antagonists undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can produce ketones or aldehydes, while reduction of ketones can produce secondary alcohols .

Scientific Research Applications

Glucagon receptor antagonists have a wide range of applications in scientific research:

Chemistry: Used as tools to study receptor-ligand interactions and signal transduction pathways.

Biology: Employed in research to understand the role of glucagon in metabolic processes.

Medicine: Investigated for their potential in treating type 2 diabetes mellitus by improving glycemic control and reducing hyperglycemia

Industry: Utilized in the development of new therapeutic agents and drug formulations.

Mechanism of Action

Glucagon receptor antagonists exert their effects by binding to the glucagon receptor, a G protein-coupled receptor, and inhibiting its activation. This prevents the receptor from triggering the downstream signaling pathways that lead to gluconeogenesis and glycogenolysis in the liver. The inhibition of these pathways results in lower blood glucose levels. The molecular targets involved include the glucagon receptor itself and the associated signaling molecules such as adenylate cyclase and protein kinase A .

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonists: These compounds also target glucagon-related pathways but act by stimulating the glucagon-like peptide-1 receptor.

Dipeptidyl peptidase-4 inhibitors: These compounds increase endogenous levels of incretins, which in turn inhibit glucagon secretion.

Uniqueness: Glucagon receptor antagonists are unique in their direct inhibition of the glucagon receptor, providing a targeted approach to managing hyperglycemia. Unlike other compounds that modulate glucagon indirectly, these antagonists offer a more direct and potentially more effective means of controlling blood glucose levels .

Properties

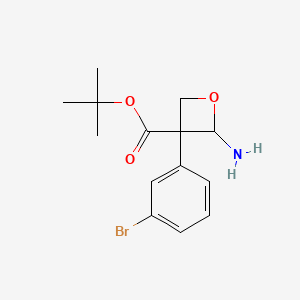

Molecular Formula |

C28H34F3N3O3 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]benzamide |

InChI |

InChI=1S/C28H34F3N3O3/c1-26(2,3)21-12-14-27(15-13-21)16-17-33(22-8-10-23(11-9-22)37-28(29,30)31)25(36)34(27)18-19-4-6-20(7-5-19)24(32)35/h4-11,21H,12-18H2,1-3H3,(H2,32,35) |

InChI Key |

LOPDCJQTQJTBED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid](/img/structure/B14791654.png)

![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14791667.png)

![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)

![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)

![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)

![10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B14791727.png)

![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)